Several methods are employed to synthesize tin(II) sulfide, each influencing the material's properties:
The synthesis parameters, such as temperature, pressure, and precursor concentrations, significantly affect the morphology and electrical properties of the resulting tin(II) sulfide. For instance, higher temperatures during chemical vapor deposition can lead to better crystallinity but may also require careful control to prevent oxidation .
Tin(II) sulfide participates in various chemical reactions that are essential for its synthesis and application:
These reactions highlight the stability of tin(II) sulfide under controlled conditions but also its susceptibility to oxidation when exposed to atmospheric conditions.
The mechanism by which tin(II) sulfide functions as a semiconductor involves its electronic structure and charge carrier dynamics:
Relevant data includes its high absorption coefficient across visible and near-infrared regions, making it an excellent candidate for light-harvesting applications .
Tin(II) sulfide has garnered attention for its diverse applications:
Tin(II) sulfide (SnS) has traversed a remarkable scientific journey since its initial identification as the mineral Herzenbergite. Early research focused primarily on its naturally occurring orthorhombic crystal structure (space group Pnma), which features layered arrangements bound by weak van der Waals forces. This structural characteristic enables mechanical exfoliation into atomically thin sheets, analogous to black phosphorus [1] [2]. The mid-20th century witnessed significant breakthroughs in synthetic methodologies, particularly the development of Chemical Vapor Transport (CVT) using iodine as a transporting agent (Sn + S + I₂ → SnI₂ + S → SnS + I₂) and the Bridgman-Stockbarger technique. These methods enabled the production of high-purity single crystals essential for fundamental property characterization [1] [4].
The 2010s marked a pivotal period with the discovery of novel polymorphs. Researchers identified the cubic π-SnS phase (space group P2₁3) through electron diffraction studies, exhibiting a distinct lattice parameter (a = 11.595 Å) and an indirect bandgap of ~1.53–1.74 eV [1] [2]. Concurrently, the high-temperature β-SnS phase (space group Cmcm) was characterized, emerging above 905 K through a second-order phase transition [2] [4]. These discoveries expanded SnS’s functional versatility and stimulated research into phase-dependent property engineering.
Table 1: Evolution of Key SnS Polymorphs
Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Bandgap (eV) |
---|---|---|---|---|
α-SnS (Herzenbergite) | Orthorhombic | Pnma | a=4.32, b=11.20, c=3.98 | 1.20–1.37 (direct) |
β-SnS | Orthorhombic | Cmcm | a=4.23, c=11.51 | N/A |
π-SnS | Cubic | P2₁3 | a=11.595 | 1.53–1.74 (indirect) |
The advent of two-dimensional (2D) SnS research around 2015 revealed layer-dependent electronic properties. Ultrasonic exfoliation produced few-layer nanosheets exhibiting quantum confinement effects, with bandgap widening to >1.5 eV compared to bulk crystals (1.3 eV). This dimensionality crossover unlocked new possibilities in anisotropic optoelectronics, evidenced by strong in-plane electrical and thermal conductivity variations [8] [9]. Theoretical studies further predicted valley-selective excitations controllable via linear polarization, positioning SnS as a candidate for valleytronics [9].
The theoretical optoelectronic profile of SnS presents a compelling case for next-generation technologies. Its optimal direct bandgap (1.3–1.4 eV), near the Shockley-Queisser limit for single-junction solar cells, couples with an extraordinary absorption coefficient (>10⁴ cm⁻¹) across visible and near-infrared spectra. Computational studies suggest a maximum theoretical photovoltaic conversion efficiency of 32%, rivaling crystalline silicon [1] [4]. Additionally, its p-type conductivity and high carrier mobility (up to 100 cm²/V·s) make it suitable for thin-film transistors and sensors [1] [8].
Despite these advantages, a persistent efficiency gap plagues real-world devices. SnS-based solar cells have demonstrated only 4.4–5% power conversion efficiency (PCE) experimentally, significantly below theoretical predictions [1] [4] [6]. This discrepancy stems from interconnected challenges:
Table 2: Performance Comparison of SnS Solar Cells by Deposition Technique
Synthesis Method | Maximum Efficiency (%) | Open-Circuit Voltage (V) | Key Limitations |
---|---|---|---|
Thermal Evaporation | 4.36 | 0.241 | SnS₂ secondary phase formation |
Sputtering | 3.88 | 0.187 | Poor crystallinity at low temperatures |
Chemical Bath Deposition | 2.84 | 0.339 | Uncontrolled grain coalescence |
SILAR | 1.21 | 0.380 | Low thickness uniformity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4